2-(4-(2-(benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
Description
2-(4-(2-(Benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a tetrazole-based carboxamide derivative with a benzylthioacetamido-substituted phenyl group and an N-cyclopentyl carboxamide moiety.
Properties
IUPAC Name |
2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c29-20(15-31-14-16-6-2-1-3-7-16)23-18-10-12-19(13-11-18)28-26-21(25-27-28)22(30)24-17-8-4-5-9-17/h1-3,6-7,10-13,17H,4-5,8-9,14-15H2,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOPASBRKKOAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-(4-(2-(benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, is a thiazole derivative. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to exhibit their cytotoxicity activity on human tumor cell lines
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to affect the pathways related to oxidative stress, inflammation, microbial growth, and tumor growth
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets tumor cells, the result of its action could be the inhibition of tumor growth
Biological Activity
The compound 2-(4-(2-(benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a derivative of tetrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Tetrazole ring : Known for its ability to interact with various biological targets.
- Benzylthio group : Enhances lipophilicity and can improve binding interactions with proteins.
- Cyclopentyl moiety : Provides steric bulk, influencing the compound's pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The tetrazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream biological effects.
Biological Activity and Therapeutic Potential
Research has highlighted various biological activities associated with tetrazole derivatives, including:
- Antimicrobial Activity : Some studies indicate that tetrazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the benzylthio group may enhance this activity by improving membrane permeability.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through the inhibition of tumor growth and induction of apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
Comparative Studies
A comparison with similar compounds reveals unique aspects of the biological activity of this compound:
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide | Benzylthio + Thiophene | Moderate antimicrobial | Similar benzylthio group enhances activity |
| 5-substituted tetrazoles | Various substitutions | Anticancer, antimicrobial | Broad spectrum; specific substitutions affect potency |
| Benzotriazole derivatives | Benzotriazole core | Antibacterial, antifungal | Effective against resistant strains |
Case Studies
- Antimicrobial Efficacy : In vitro studies showed that the compound exhibited significant inhibition against Staphylococcus aureus strains, with MIC values comparable to established antibiotics.
- Cancer Cell Line Studies : Testing on human cancer cell lines revealed that the compound induced apoptosis at low concentrations, suggesting a potential role as an anticancer agent.
- Inflammation Models : In animal models, administration of the compound resulted in decreased levels of inflammatory markers, indicating its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tetrazole carboxamides with structural analogs differing in substituents on the phenyl ring, carboxamide group, or core heterocycle. Below is a detailed comparison based on molecular properties, substituent effects, and hypothetical biological implications:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
However, the trifluoroethyl group’s electronegativity may enhance metabolic stability via reduced oxidative susceptibility. The unsubstituted carboxamide in lacks steric hindrance, favoring solubility but possibly reducing receptor affinity.
Phenyl Substituent :
- The benzylthioacetamido group (target compound and ) provides thioether-mediated interactions and moderate lipophilicity. In contrast, the naphthamido group in enhances aromatic stacking but reduces solubility due to its planar, hydrophobic structure.
Core Heterocycle :
- Tetrazole-based analogs (target compound, ) exhibit higher nitrogen content, favoring hydrogen bonding and metabolic stability. The cyclopenta[d]thiazole core in offers rigidity and conjugation, which may improve photostability but reduce synthetic accessibility.
Hypothetical Bioactivity and Physicochemical Implications
- Lipophilicity : The benzylthio and cyclopentyl groups in the target compound likely increase logP compared to but reduce it relative to . This balance may optimize membrane permeability.
- Metabolic Stability : Tetrazoles are generally resistant to cytochrome P450 oxidation, but the benzylthio group in the target compound may undergo glutathione conjugation, a pathway absent in and .
Research Findings from Analogous Compounds
- Synthetic Accessibility : highlights that tetrazole carboxamides like the target compound are synthesized via coupling reactions between carboxylate intermediates and amines (e.g., cyclopentylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
